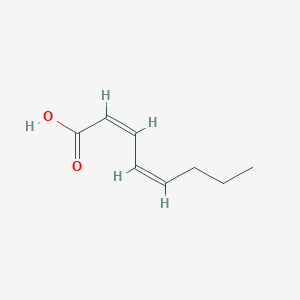
(2Z,4Z)-Octa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-Octa-2,4-dienoic acid is an organic compound characterized by the presence of two conjugated double bonds in the Z configuration This compound is a type of diene, which is a molecule containing two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Octa-2,4-dienoic acid typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the use of organometallic reagents to introduce the double bonds in the desired configuration. For example, the reaction of a suitable alkyne with a halide under catalytic conditions can yield the desired diene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4Z)-Octa-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the molecule can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydrogen atoms on the double bonds can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can yield alkanes.
Aplicaciones Científicas De Investigación
(2Z,4Z)-Octa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme-catalyzed reactions involving dienes.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (2Z,4Z)-Octa-2,4-dienoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with other molecules, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-Hexa-2,4-dienoic acid: Another diene with a different configuration of double bonds.
(2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid: A similar compound with an additional hydroxyl group.
Uniqueness
(2Z,4Z)-Octa-2,4-dienoic acid is unique due to its specific configuration of double bonds, which imparts distinct chemical properties and reactivity compared to other dienes. This makes it valuable in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(2Z,4Z)-octa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4-,7-6- |
Clave InChI |
QZGIOJSVUOCUMC-RZSVFLSASA-N |
SMILES isomérico |
CCC/C=C\C=C/C(=O)O |
SMILES canónico |
CCCC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


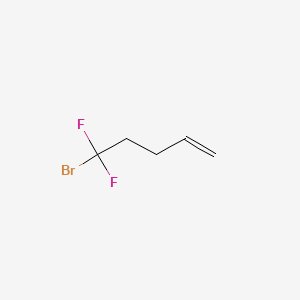
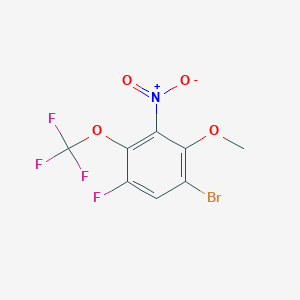
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)

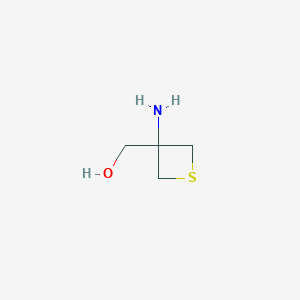
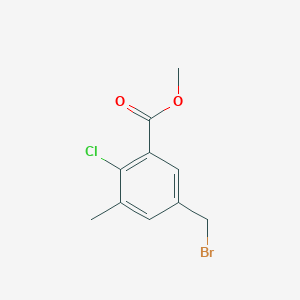
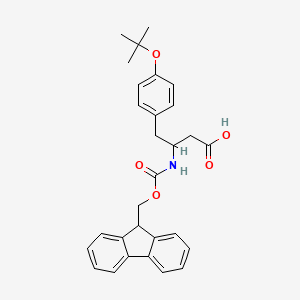
![7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine](/img/structure/B15201265.png)
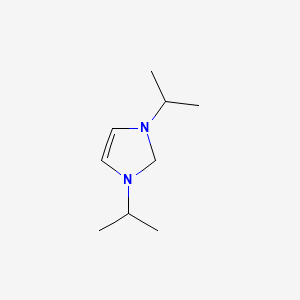
![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
